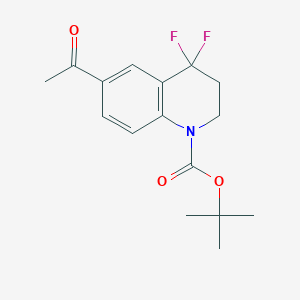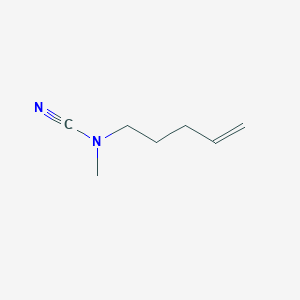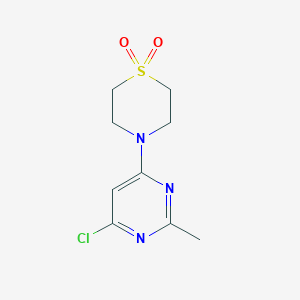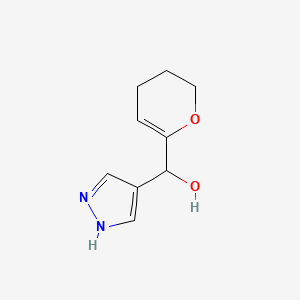
(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol: is an organic compound that features both a pyran and a pyrazole ring in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of a pyran derivative with a pyrazole derivative under specific conditions. One common method includes:
Starting Materials: 3,4-Dihydro-2H-pyran and 1H-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.
Procedure: The pyran derivative is first activated by the base, followed by the addition of the pyrazole derivative. The reaction mixture is then stirred at a controlled temperature, typically around 60-80°C, for several hours.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as flexibility or thermal stability.
Biology and Medicine:
Drug Development: (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol has potential as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: It may have applications in the development of agrochemicals.
Wirkmechanismus
The mechanism by which (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing the biological activity of the target.
Vergleich Mit ähnlichen Verbindungen
- (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-3-yl)methanol
- (3,4-Dihydro-2H-pyran-5-yl)(1H-pyrazol-4-yl)methanol
- (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-5-yl)methanol
Uniqueness: (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol is unique due to the specific positioning of the pyran and pyrazole rings, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyran-6-yl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N2O2/c12-9(7-5-10-11-6-7)8-3-1-2-4-13-8/h3,5-6,9,12H,1-2,4H2,(H,10,11) |
InChI-Schlüssel |
LRCCIRYUQRKOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(OC1)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



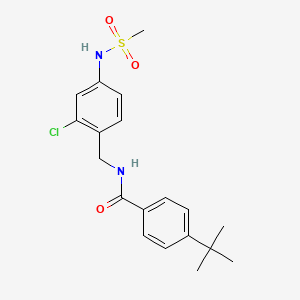
![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)
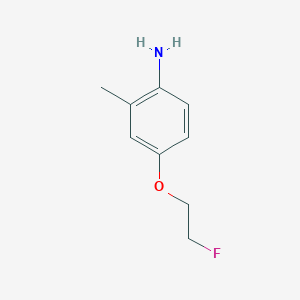
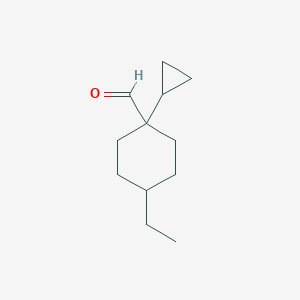
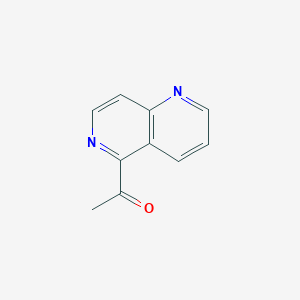
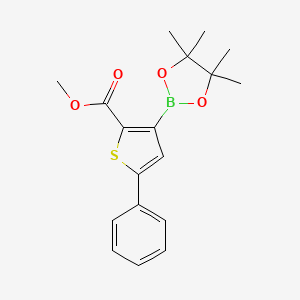

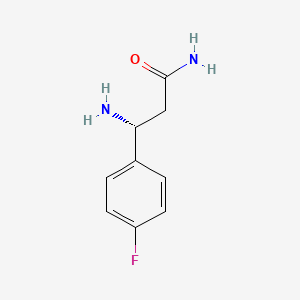
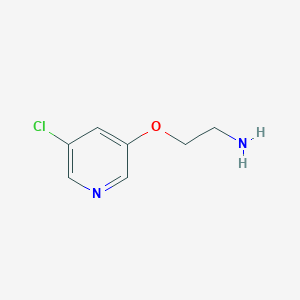
![(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13332855.png)
